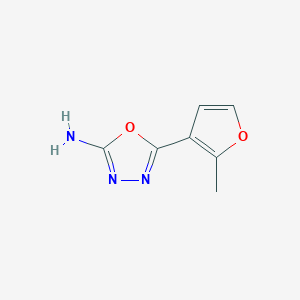

5-(2-甲基-3-呋喃基)-1,3,4-恶二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its presence in various commercial agrochemicals and drugs. The 2-methyl-3-furyl substituent is a characteristic feature of many bioactive compounds, and its incorporation into the 1,3,4-oxadiazole core could potentially enhance biological activity or confer new properties .

Synthesis Analysis

The synthesis of 2-furyl-5-(substituted)-1,3,4-oxadiazoles, which are closely related to the compound of interest, has been achieved through microwave irradiation of 2-furoic acid and ethanol followed by hydrazinolysis with hydrazine hydrate. The final step involves the reaction of furan-2-acid hydrazide with an appropriate carboxylic acid in the presence of phosphorous oxychloride . Although the specific synthesis of 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine is not detailed, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied. For instance, the crystal structure of a similar compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to belong to the orthorhombic space group with specific lattice parameters. The structure exhibited intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers . These structural insights are crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

1,3,4-Oxadiazoles can participate in various chemical reactions. For example, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under different conditions produced 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. The reaction conditions and the nature of the substituents significantly influence the outcome of such reactions . These findings suggest that the chemical reactivity of 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine could also be explored under various conditions to yield novel derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds and π-interactions can affect the compound's density, as seen in the energetic material precursor mentioned earlier, which had a density of 1.617 g·cm⁻³ . The impact sensitivity and friction sensitivity of such compounds are also important physical properties that have been measured, providing insight into their stability and safety in handling .

科学研究应用

5-硝基呋喃及其相关化合物的致癌性

一项研究调查了几种 5-硝基呋喃的致癌性,包括与 5-(2-甲基-3-呋喃基)-1,3,4-恶二唑-2-胺相似的化合物。发现这些化合物会在老鼠身上诱发一系列肿瘤,表明其潜在的致癌性质 (Cohen 等,1975)。

合成和生物活性

2,5-二取代 1,3,4-恶二唑的合成

对包括与 5-(2-甲基-3-呋喃基)-1,3,4-恶二唑-2-胺相关的 1,3,4-恶二唑的合成研究,突出了它们在创造具有生物和植物效应活性的新化合物方面的潜力 (Jedlovská & Gavláková,1994)。

抗菌和抗氧化活性

一项研究合成了与 5-(2-甲基-3-呋喃基)-1,3,4-恶二唑-2-胺相关的系列衍生物,并评估了它们的抗菌和抗氧化活性,发现一些化合物具有有希望的特性 (Saundane 等,2013)。

具有抗菌活性的呋喃化合物的合成

对与所讨论化合物相关的 5-氨基-2-[2-(5-硝基-2-呋喃基)-1-(4-氰基苯基)乙烯基]-1,3,4-恶二唑的合成研究发现对金黄色葡萄球菌有很强的抗菌活性 (Hirao 等,1971)。

其他应用

合成和晶体结构

一项针对类似化合物 5-((5-氨基-2H-四唑-2-基)甲基)-1,3,4-恶二唑-2-胺的研究,重点关注其合成和表征,包括晶体结构分析 (Zhu 等,2021)。

属性

IUPAC Name |

5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-4-5(2-3-11-4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTFFTWINUSOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B3000963.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B3000968.png)

![(Z)-3-[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B3000973.png)

![N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B3000975.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B3000977.png)

![1-[2-(4-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B3000978.png)

![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3000982.png)

![N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3000983.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3000984.png)

![ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3000985.png)